molecular formula C8H8N4O2 B13016953 Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B13016953
M. Wt: 192.17 g/mol
InChI Key: UEDTWDROQXGJSA-UHFFFAOYSA-N
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Description

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound belonging to the class of fused heterocycles.

Chemical Reactions Analysis

Types of Reactions

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can regulate various signaling pathways involved in cell growth, proliferation, and survival . This makes it a promising candidate for targeted cancer therapies and antiviral treatments .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

InChI

InChI=1S/C8H8N4O2/c1-14-8(13)5-2-6-7(9)10-4-11-12(6)3-5/h2-4H,1H3,(H2,9,10,11)

InChI Key

UEDTWDROQXGJSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=C1)C(=NC=N2)N

Origin of Product

United States

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